5-Nitro-4-phenylheptan-2-one
Description
5-Nitro-4-phenylheptan-2-one is a substituted ketone characterized by a seven-carbon backbone (heptan-2-one) with a phenyl group at position 4 and a nitro (-NO₂) group at position 5.
Properties
CAS No. |
80460-03-3 |
|---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
5-nitro-4-phenylheptan-2-one |
InChI |
InChI=1S/C13H17NO3/c1-3-13(14(16)17)12(9-10(2)15)11-7-5-4-6-8-11/h4-8,12-13H,3,9H2,1-2H3 |
InChI Key |
AVPUUAABRMCQRT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(CC(=O)C)C1=CC=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-4-phenylheptan-2-one typically involves the nitration of 4-phenylheptan-2-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced into the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of 5-Nitro-4-phenylheptan-2-one may involve large-scale nitration reactors with precise control over temperature and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-4-phenylheptan-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The carbonyl group in the heptanone backbone can be reduced to an alcohol using reagents like sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction of Nitro Group: 5-Amino-4-phenylheptan-2-one.
Reduction of Carbonyl Group: 5-Nitro-4-phenylheptan-2-ol.
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Nitro-4-phenylheptan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Nitro-4-phenylheptan-2-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, influencing its activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 5-Nitro-4-phenylheptan-2-one with Analogous Compounds
Substituent Effects
- Phenyl vs. Alkyl/Halogen Groups : The phenyl group in 5-Nitro-4-phenylheptan-2-one contributes significantly to its lipophilicity compared to methyl or chloro substituents (e.g., 4-Methyl-5-nitropentan-2-one or 4-Chloro-5-nitropentan-2-one). This enhances solubility in organic solvents and may prolong biological half-life .
Chain Length and Backbone Flexibility
The heptan-2-one backbone provides greater conformational flexibility and steric accommodation compared to pentan-2-one analogs. This extended chain may:
- Reduce crystallization tendencies, lowering melting points.
- Enhance interactions with hydrophobic binding pockets in enzymes or receptors.
Nitro Group Positioning
While the nitro group at position 5 is conserved across compared compounds, its spatial orientation relative to the ketone (C2) and substituents (e.g., phenyl at C4) affects electronic conjugation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
